molecular formula C21H19ClN4O2S B11250634 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11250634
M. Wt: 426.9 g/mol
InChI Key: ZOTILCMLJXUXAN-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne. The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

The final step involves the coupling of the benzofuran and triazole intermediates with a sulfanyl-acetamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the sulfanyl group attacks the acetamide carbonyl carbon, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biology, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, the compound’s properties are leveraged for the development of new materials and chemical processes. Its unique structure makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings can bind to proteins or enzymes, modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s bioactivity by facilitating interactions with biological membranes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar acetamide moiety.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide apart is its combination of a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H19ClN4O2S/c1-3-26-20(18-10-14-6-4-5-7-17(14)28-18)24-25-21(26)29-12-19(27)23-16-11-15(22)9-8-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)

InChI Key

ZOTILCMLJXUXAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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